Cas no 2229227-75-0 (1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acid)

1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acid
- EN300-1793849
- 2229227-75-0
-
- インチ: 1S/C12H15NO4/c1-7-10(8(2)17-13-7)12(11(15)16)5-3-9(14)4-6-12/h3-6H2,1-2H3,(H,15,16)
- InChIKey: AYVMNPMXTFVSKT-UHFFFAOYSA-N
- SMILES: O1C(C)=C(C(C)=N1)C1(C(=O)O)CCC(CC1)=O
計算された属性
- 精确分子量: 237.10010796g/mol
- 同位素质量: 237.10010796g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 331
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.4Ų
- XLogP3: 0.7
1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1793849-10.0g |
1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acid |
2229227-75-0 | 10g |
$5652.0 | 2023-06-03 | ||
Enamine | EN300-1793849-0.25g |
1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acid |
2229227-75-0 | 0.25g |
$1209.0 | 2023-09-19 | ||
Enamine | EN300-1793849-5.0g |
1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acid |
2229227-75-0 | 5g |
$3812.0 | 2023-06-03 | ||
Enamine | EN300-1793849-10g |
1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acid |
2229227-75-0 | 10g |
$5652.0 | 2023-09-19 | ||
Enamine | EN300-1793849-0.1g |
1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acid |
2229227-75-0 | 0.1g |
$1157.0 | 2023-09-19 | ||
Enamine | EN300-1793849-0.05g |
1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acid |
2229227-75-0 | 0.05g |
$1104.0 | 2023-09-19 | ||
Enamine | EN300-1793849-1g |
1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acid |
2229227-75-0 | 1g |
$1315.0 | 2023-09-19 | ||
Enamine | EN300-1793849-5g |
1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acid |
2229227-75-0 | 5g |
$3812.0 | 2023-09-19 | ||
Enamine | EN300-1793849-1.0g |
1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acid |
2229227-75-0 | 1g |
$1315.0 | 2023-06-03 | ||
Enamine | EN300-1793849-0.5g |
1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acid |
2229227-75-0 | 0.5g |
$1262.0 | 2023-09-19 |
1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acid 関連文献
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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3. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acidに関する追加情報
Introduction to 1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acid (CAS No. 2229227-75-0)
1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 2229227-75-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a cyclohexane core functionalized with an oxazole ring and a carboxylic acid moiety, has garnered attention due to its structural complexity and potential biological activities. The presence of the dimethyl-substituted oxazole moiety suggests a unique electronic and steric environment, which may influence its interactions with biological targets.
The compound’s structure combines elements that are frequently explored in drug discovery programs. The cyclohexane ring provides a rigid scaffold, while the oxazole ring is known for its ability to engage in hydrogen bonding and π-stacking interactions, which are critical for binding affinity in protein targets. The carboxylic acid group at the 1-position introduces a polar functionality, enhancing solubility and potential interaction with hydrophilic residues in biological macromolecules.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies indicate that the dimethyl-substituted oxazole moiety may serve as a key pharmacophore, interacting with specific pockets in enzymes or receptors. This has led to investigations into its potential as a scaffold for developing novel therapeutic agents.
In particular, the 1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acid structure has been examined for its interactions with enzymes involved in metabolic pathways. Preliminary computational studies suggest that it may exhibit inhibitory activity against certain target enzymes, making it a promising candidate for further exploration in drug discovery. The compound’s ability to modulate enzyme activity could have implications in treating diseases associated with metabolic dysregulation.
Moreover, the synthesis of this compound has been optimized to enhance yield and purity, ensuring that subsequent biological evaluations are conducted with high-quality material. Advances in synthetic methodologies have allowed for the introduction of various substituents at strategic positions within the molecule, enabling fine-tuning of its biological properties. This flexibility is crucial for developing lead compounds that exhibit optimal pharmacokinetic profiles.
The oxazole ring is a heterocyclic structure that has been widely studied for its pharmacological properties. Its presence in 1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acid contributes to its potential as a bioactive molecule. Oxazole derivatives are known to interact with a variety of biological targets, including bacterial enzymes and viral proteases. The dimethylation at the 1-position of the oxazole ring further enhances its reactivity and binding affinity.
Recent research has highlighted the importance of structural diversity in drug discovery programs. Compounds like 1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acid exemplify how combining different pharmacophoric elements can lead to novel therapeutic entities. The cyclohexane scaffold provides stability, while the oxazole and carboxylic acid groups introduce functional diversity. This combination has been shown to enhance binding interactions with biological targets, making it an attractive scaffold for further development.
In conclusion, 1-(dimethyl-1,2-oxazol-4-yl)-4-oxocyclohexane-1-carboxylic acid (CAS No. 2229227-75-0) represents a promising candidate for pharmaceutical research due to its unique structural features and potential biological activities. Its synthesis has been refined to ensure high-quality material for biological evaluation, and preliminary studies suggest it may interact with key enzymes involved in metabolic pathways. As research continues to uncover new therapeutic targets and mechanisms, compounds like this will play an increasingly important role in drug discovery efforts.
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